Dmdbp

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dibenzylideneacetone dipalladium (II) (DMDBP) is a palladium-based catalyst that is widely used in organic synthesis. It was first synthesized in 1973 by Tsuji and co-workers and has since become one of the most important catalysts in organic chemistry. DMDBP is known for its high efficiency, selectivity, and versatility in a wide range of reactions.

Wirkmechanismus

DMDBP acts as a catalyst in organic reactions by coordinating with the reactants and facilitating the formation of new bonds. The mechanism of action of DMDBP is based on the palladium-catalyzed oxidative addition of aryl halides to the palladium complex, followed by the transmetalation with an organoboron compound or an organotin compound, and the reductive elimination of the product.

Biochemische Und Physiologische Effekte

DMDBP has no known biochemical or physiological effects on living organisms. It is not toxic or harmful to humans or animals, and it does not accumulate in the environment.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using DMDBP in lab experiments include its high efficiency, selectivity, and versatility in a wide range of reactions. DMDBP is also easy to handle and store, and it can be used on a large scale. The limitations of using DMDBP in lab experiments include its high cost and the need for specialized equipment and expertise.

Zukünftige Richtungen

The future directions for DMDBP research include the development of new and more efficient catalysts based on DMDBP, the application of DMDBP in new and emerging fields of organic synthesis, and the optimization of DMDBP for large-scale industrial applications. Other future directions include the investigation of the mechanism of action of DMDBP and the development of new synthetic methodologies based on DMDBP.

Conclusion:

DMDBP is a palladium-based catalyst that has become one of the most important catalysts in organic chemistry due to its high efficiency, selectivity, and versatility in a wide range of reactions. DMDBP has been extensively used in organic synthesis for the preparation of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. DMDBP has no known biochemical or physiological effects on living organisms, and it is not toxic or harmful to humans or animals. The future directions for DMDBP research include the development of new and more efficient catalysts based on DMDBP, the application of DMDBP in new and emerging fields of organic synthesis, and the optimization of DMDBP for large-scale industrial applications.

Wissenschaftliche Forschungsanwendungen

DMDBP has been extensively used in organic synthesis for the preparation of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. DMDBP has been shown to be effective in a variety of reactions, including cross-coupling reactions, Heck reactions, Suzuki-Miyaura reactions, and Sonogashira reactions. DMDBP has also been used in the synthesis of natural products and biologically active compounds.

Eigenschaften

CAS-Nummer |

151135-83-0 |

|---|---|

Produktname |

Dmdbp |

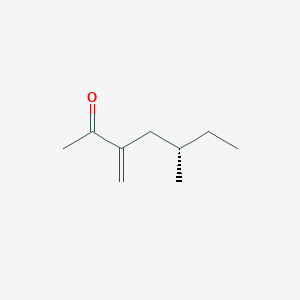

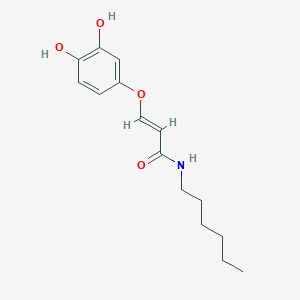

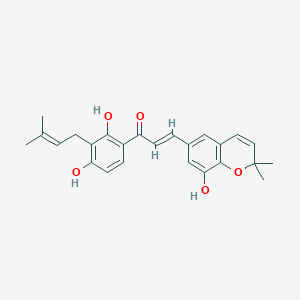

Molekularformel |

C25H26O5 |

Molekulargewicht |

406.5 g/mol |

IUPAC-Name |

(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(8-hydroxy-2,2-dimethylchromen-6-yl)prop-2-en-1-one |

InChI |

InChI=1S/C25H26O5/c1-15(2)5-7-18-21(27)10-8-19(23(18)29)20(26)9-6-16-13-17-11-12-25(3,4)30-24(17)22(28)14-16/h5-6,8-14,27-29H,7H2,1-4H3/b9-6+ |

InChI-Schlüssel |

DYPJOHFWCNIBKZ-RMKNXTFCSA-N |

Isomerische SMILES |

CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC3=C(C(=C2)O)OC(C=C3)(C)C)O)C |

SMILES |

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC3=C(C(=C2)O)OC(C=C3)(C)C)O)C |

Kanonische SMILES |

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC3=C(C(=C2)O)OC(C=C3)(C)C)O)C |

Synonyme |

1-(3-(3-methyl-2-butenyl)-2,4-(dihydroxy)phenyl)-3-(2,2-dimethyl-8-hydroxy-2H-benzopyran-6-yl)-2-propen-1-one DMDBP |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.